

The Discovery and Development of LY2624803: A Technical Overview

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Compound of Interest

Compound Name: LY2624803

Cat. No.: B1675644

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Executive Summary

LY2624803, initially developed by Hypnion as HY10275 and later acquired by Eli Lilly and Company, is an investigational drug designed for the treatment of chronic insomnia. It functions as a dual-inverse agonist of the histamine H1 receptor and an antagonist of the serotonin 5-HT2A receptor. This unique mechanism of action targets two key pathways involved in the regulation of sleep and wakefulness. Early clinical development, particularly the Phase II SLUMBER study, suggested that **LY2624803** was well-tolerated and showed promise in improving several key sleep parameters. However, despite these initial positive findings, the development of **LY2624803** appears to have been discontinued, as there is a lack of publicly available data beyond the initial Phase II results. This guide provides a comprehensive overview of the known discovery and development history of **LY2624803**, based on the limited publicly accessible information.

Discovery and Preclinical Development Corporate History and Rationale for Development

LY2624803 was originally discovered by Hypnion, a neuroscience-focused drug discovery company specializing in sleep disorder research.^[1] In 2007, Eli Lilly and Company acquired Hypnion, incorporating **LY2624803** into its central nervous system (CNS) pipeline.^[1] The rationale for the development of a dual H1 inverse agonist and 5-HT2A antagonist was based on the established roles of histamine and serotonin in promoting wakefulness. By blocking the activity of these two neurotransmitter systems, **LY2624803** was designed to promote sleep.

Mechanism of Action

LY2624803 is an inverse histamine H1 receptor agonist and a serotonin 5-HT2A receptor antagonist.[\[1\]](#)

- Histamine H1 Receptor Inverse Agonism: The histamine H1 receptor has a degree of constitutive activity, meaning it can signal even in the absence of histamine. An inverse agonist not only blocks the binding of histamine but also stabilizes the receptor in its inactive state, reducing this basal signaling. This is thought to contribute to a more potent sedative effect.
- Serotonin 5-HT2A Receptor Antagonism: The 5-HT2A receptor is involved in the regulation of sleep architecture, and its antagonism is believed to promote and maintain sleep.

Preclinical Data

Detailed preclinical data for **LY2624803**, such as in vitro binding affinities, functional potencies, and in vivo pharmacology and toxicology data, have not been made publicly available. The following table highlights the types of data that would be expected from preclinical characterization, with the status of **LY2624803**'s data noted as not publicly available.

Parameter	Target	Value
Binding Affinity (Ki)	Histamine H1 Receptor	Not Publicly Available
Serotonin 5-HT2A Receptor	Not Publicly Available	
Functional Activity (IC50/EC50)	Histamine H1 Receptor	Not Publicly Available
Serotonin 5-HT2A Receptor	Not Publicly Available	
In Vivo Efficacy	Animal Models of Insomnia	Not Publicly Available
Safety Pharmacology	Cardiovascular, Respiratory, CNS	Not Publicly Available
Toxicology	Acute and Chronic Studies	Not Publicly Available

Clinical Development

The clinical development of **LY2624803** progressed to at least Phase II. The most significant publicly discussed trial is the SLUMBER study.

Phase II Clinical Trial (SLUMBER - NCT00784875)

The SLUMBER study was a Phase II, randomized, double-blind, placebo- and active-comparator-controlled study to evaluate the efficacy and safety of **LY2624803** in patients with chronic insomnia.[\[2\]](#)

Study Parameter	Description
Official Title	An Efficacy Study of Compound LY2624803 in the Treatment of Patients With Chronic Insomnia [2]
Condition	Chronic Insomnia [2]
Interventions	- LY2624803 1 mg [2] - LY2624803 3 mg [2] - Zolpidem (5 mg or 10 mg) [1] - Placebo [2]
Study Design	Crossover design with 16 treatment sequences over three periods. [1]
Number of Participants	419 [1]
Primary Outcome Measures	Change from baseline in sleep parameters as assessed by morning sleep diaries. [2]
Secondary Outcome Measures	Assessment of Sleep Questionnaire, Daytime Consequences of Insomnia Questionnaire, Insomnia Severity Index. [1]

Clinical Trial Results (Qualitative Summary)

Results from the SLUMBER study were presented at the 25th Annual Meeting of the Associated Professional Sleep Societies (APSS) in 2011.[\[1\]](#) A full peer-reviewed publication with detailed quantitative data is not available. The key findings from the conference abstract are:

- Efficacy:

- **LY2624803** at a dose of 3 mg, as well as zolpidem, showed improvement in total sleep time and overall sleep quality compared to placebo.[1]
- All active treatments (**LY2624803** 1 mg and 3 mg, and zolpidem) improved sleep latency and wake after sleep onset compared to placebo.[1]
- On the Assessment of Sleep Questionnaire, the 3 mg dose of **LY2624803** and zolpidem improved the sleep experience domain compared to placebo.[1]
- No improvements were observed on the Daytime Consequences of Insomnia Questionnaire for any treatment group.[1]

- Safety and Tolerability:
 - The treatments were reported to be well tolerated.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of **LY2624803** have not been published. Below are generalized methodologies for the types of experiments that would have been conducted.

General Preclinical Experimental Protocols

- Radioligand Binding Assays: To determine the binding affinity (Ki) of **LY2624803** for the histamine H1 and serotonin 5-HT2A receptors, competitive binding assays would be performed. This would involve incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of **LY2624803**. The concentration of **LY2624803** that inhibits 50% of the radioligand binding (IC50) would be determined and converted to a Ki value.
- Functional Assays:
 - Histamine H1 Receptor (Inverse Agonism): To measure the inverse agonist activity at the H1 receptor, a functional assay measuring the accumulation of inositol phosphates (IPs) in cells expressing the receptor would be used. A decrease in the basal level of IP accumulation in the presence of **LY2624803** would indicate inverse agonism.

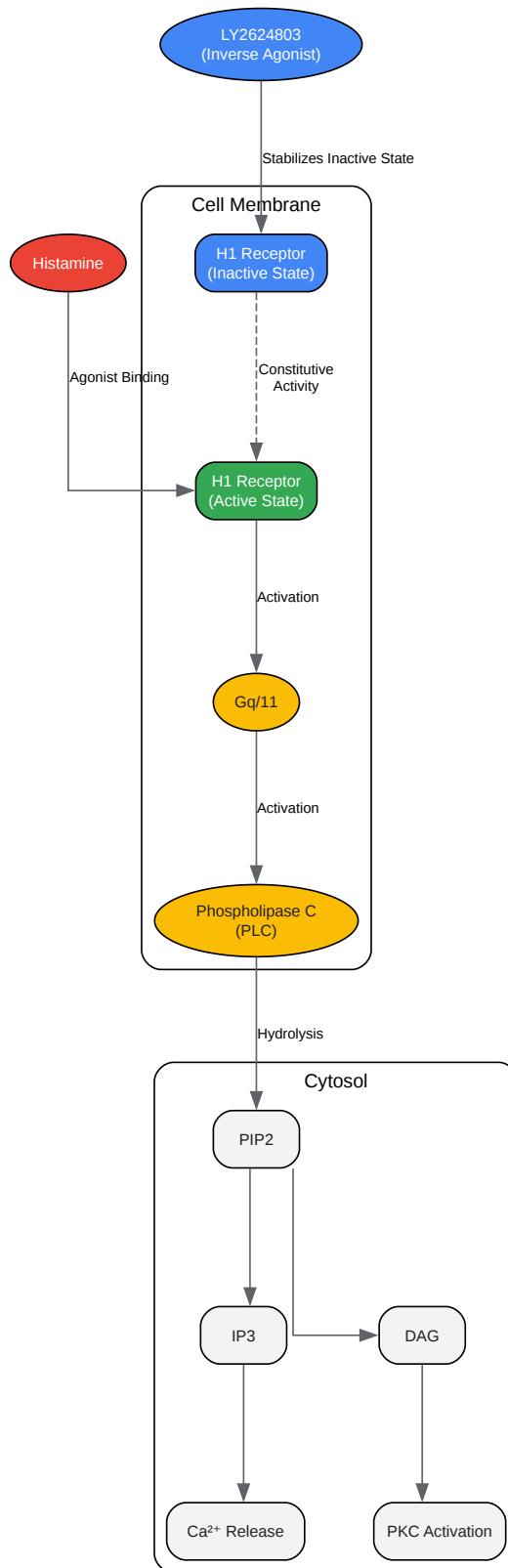
- Serotonin 5-HT2A Receptor (Antagonism): The antagonist activity at the 5-HT2A receptor would be assessed by measuring the ability of **LY2624803** to block serotonin-induced calcium mobilization in cells expressing the receptor. Cells would be pre-incubated with varying concentrations of **LY2624803** before being stimulated with a fixed concentration of serotonin. The IC50 value for the inhibition of the serotonin response would be determined.

General Clinical Trial Protocol (based on NCT00784875)

- Patient Population: Adults with a diagnosis of chronic insomnia.[[2](#)]
- Study Design: A multi-period crossover design where each patient receives several of the study treatments in a randomized sequence.[[1](#)]
- Data Collection:
 - Sleep Diaries: Patients would complete a daily diary each morning to record subjective sleep parameters such as total sleep time, sleep latency, and wake after sleep onset.[[1](#)]
 - Questionnaires: At the end of each treatment period, patients would complete questionnaires such as the Assessment of Sleep Questionnaire and the Insomnia Severity Index to assess broader aspects of their sleep and the impact of insomnia.[[1](#)]
- Statistical Analysis: The primary analysis would likely involve a mixed-effects model to compare the change from baseline in sleep parameters for each active treatment group against the placebo group, accounting for the crossover design.

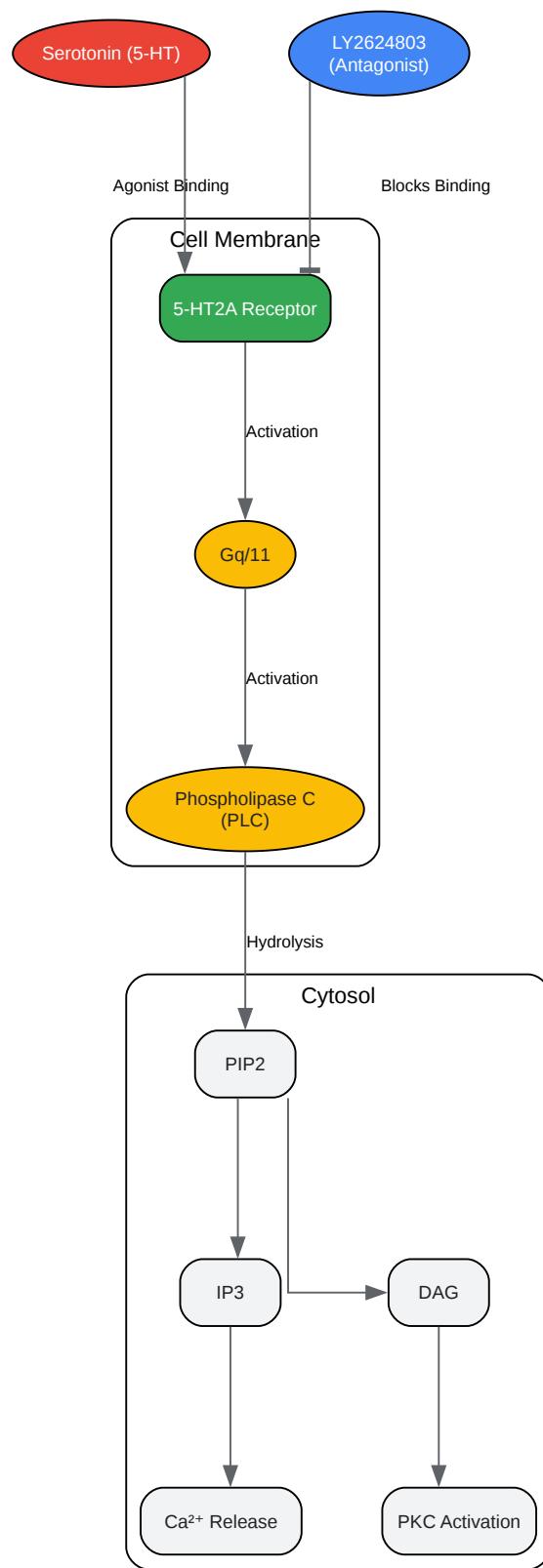
Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the histamine H1 and serotonin 5-HT2A receptors and the proposed mechanism of action of **LY2624803**.



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Caption: Histamine H1 Receptor Signaling and Inverse Agonism.



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Caption: Serotonin 5-HT2A Receptor Signaling and Antagonism.

Summary and Conclusion

LY2624803 is a dual histamine H1 inverse agonist and serotonin 5-HT2A antagonist that was developed for the treatment of chronic insomnia. The compound, discovered by Hypnion and later acquired by Eli Lilly, showed promising results in a Phase II clinical trial, where the 3 mg dose demonstrated improvements in several key sleep parameters with good tolerability.

Despite its promising initial data and novel mechanism of action, the development of **LY2624803** appears to have been halted, as there is a notable lack of publicly available information beyond the preliminary Phase II findings. The absence of peer-reviewed publications containing detailed preclinical and clinical data makes a complete and in-depth technical assessment challenging. The reasons for the discontinuation of its development have not been publicly disclosed by Eli Lilly. It is possible that the compound did not meet the high internal bar for success in further clinical evaluation, or strategic portfolio decisions led to the termination of the program. Without further data, the full potential and the ultimate limitations of **LY2624803** remain largely unknown to the public.

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